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Compound of Interest

Compound Name: Nemifitide

Cat. No.: B3062090 Get Quote

Disclaimer: Publicly available information on the pharmacokinetics of Nemifitide is limited,

primarily sourced from clinical trial summaries and conference abstracts from the early 2000s.

This guide synthesizes all available data into a comprehensive overview. Detailed preclinical

data and full study reports are not widely available.

Introduction
Nemifitide (also known as INN-00835) is a novel pentapeptide antidepressant with a structure

analogous to the melanocyte-inhibiting factor (MIF-1).[1] Developed for the treatment of major

depressive disorder, it has undergone several clinical trials, reaching Phase III studies.[1] A key

characteristic of Nemifitide is its route of administration; it is delivered via subcutaneous (s.c.)

injection due to being orally inactive.[1] Despite a remarkably short plasma half-life, it has

shown efficacy with a once-daily dosing regimen in some studies.[1] This document provides a

detailed overview of its known pharmacokinetic profile, bioavailability, and the methodologies

used in its assessment.

Pharmacokinetic Profile
The pharmacokinetics of Nemifitide are characterized by rapid absorption and elimination

following subcutaneous administration.
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2.1 Absorption Following subcutaneous injection, Nemifitide is rapidly absorbed into the

systemic circulation. In a study with healthy human volunteers, the time to reach maximum

plasma concentration (Tmax) was consistently observed at 10 minutes post-dose.[2] Another

study reported the highest plasma concentrations occurring approximately 15 minutes (0.25

hours) after dosing.[3] Pharmacokinetic data from Phase I and II studies indicate that both the

maximum plasma concentration (Cmax) and the total drug exposure, as measured by the area

under the concentration-time curve (AUC), are dose-proportional for subcutaneous doses

ranging from 8 mg to 320 mg.[4][5]

2.2 Distribution Specific data regarding the volume of distribution (Vd) and tissue distribution of

Nemifitide are not available in the public domain. As a peptide, its distribution may be limited

primarily to the extracellular fluid.

2.3 Metabolism Nemifitide is extensively metabolized. In vitro studies using rat and human

tissue preparations have shown that the compound is significantly broken down in the liver and

intestine.[4] The metabolism involves multiple cytochrome P-450 (CYP) isoforms, including

CYP1A2, CYP2C19, and CYP2D6.[4] This multi-pathway metabolism suggests a low likelihood

of significant drug-drug interactions with known CYP inhibitors.[4]

2.4 Excretion The primary routes of excretion for Nemifitide and its metabolites have not been

detailed in available literature. However, its very short elimination half-life of 15-30 minutes

indicates rapid clearance from the body.[1]

Bioavailability
Nemifitide is reported to be orally inactive, which suggests that its oral bioavailability is

negligible.[1] This is common for peptide-based drugs, which are susceptible to degradation by

proteases in the gastrointestinal tract. Consequently, it is administered parenterally, via

subcutaneous injection.[1] While the absolute bioavailability of the subcutaneous route

(compared to an intravenous dose) has not been explicitly stated, a study comparing

administration by standard needle injection versus a needle-free device found that both

methods resulted in similar systemic exposure, indicating reliable absorption from the

subcutaneous tissue.[2]

Quantitative Pharmacokinetic Data
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The following table summarizes the key pharmacokinetic parameters of Nemifitide in healthy

human volunteers following a single subcutaneous dose.

Dose (s.c.)
Administrat
ion Method

Cmax
(ng/mL)

Tmax (min)
AUC (0-24h)
(ng·h/mL)

Reference

40 mg

Standard

Needle/Syrin

ge

226 10 108 [2]

40 mg
Needle-Free

Device
245 10 106 [2]

80 mg
Needle-Free

Device
440 10 205 [2]

Table 1: Summary of Nemifitide Pharmacokinetic Parameters in Humans

Experimental Protocols
5.1 Human Pharmacokinetic Study Protocol A clinical study was conducted to evaluate the

pharmacokinetics of Nemifitide following two different subcutaneous administration methods.

[2]

Study Design: A randomized, single-dose, open-label, parallel-group pilot study.

Subjects: Healthy volunteers were divided into three treatment groups (n=4 each).

Dosing:

Group 1: 40 mg Nemifitide via standard needle/syringe.

Group 2: 40 mg Nemifitide via a needle-free injection system.

Group 3: 80 mg Nemifitide via a needle-free injection system.

Sample Collection: Blood samples were collected at pre-dose and at 10 minutes, 0.5, 1, 2, 4,

6, and 24 hours after dosing.[2]
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Analytical Method: Plasma concentrations of Nemifitide were quantified using a validated

Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method.[2]

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key

pharmacokinetic parameters, including Cmax, Tmax, and AUC(0-24h).[2]

5.2 In Vitro Metabolism Protocol The metabolic stability of Nemifitide was assessed using

tissue preparations from both rats and humans.[4]

Tissue Preparations: Liver and intestinal tissue preparations were used.

Incubation: Tissues were incubated with Nemifitide at two different concentrations (0.01 mM

and 0.1 mM).

Incubation Time: The incubation period was 60 minutes.[4]

Analysis: The extent of metabolism was determined by analyzing the remaining

concentration of the parent compound, likely via LC/MS/MS. The involvement of specific

CYP450 enzymes was also investigated.[4]

Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study

of Nemifitide and its potential molecular interactions.
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Caption: Experimental workflow for a human pharmacokinetic study of Nemifitide.
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Caption: Potential molecular targets and metabolic pathways of Nemifitide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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